Molecular structure and weight of 6-Chloro-2-fluoro-3-methylcinnamic acid
Molecular structure and weight of 6-Chloro-2-fluoro-3-methylcinnamic acid
Technical Profile: 6-Chloro-2-fluoro-3-methylcinnamic Acid [1][2][3]
CAS No: 1484571-14-3 Molecular Formula: C₁₀H₈ClFO₂ Molecular Weight: 214.62 g/mol [1][3]
Executive Summary
6-Chloro-2-fluoro-3-methylcinnamic acid is a highly functionalized phenylpropanoid derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates, particularly for fluoro-quinolones and enzyme inhibitors.[1][3] Its structure combines the rigid, conjugated scaffold of cinnamic acid with a dense halogenation pattern (2-F, 6-Cl) that modulates lipophilicity and metabolic stability.[1][3] This guide provides a definitive technical analysis of its structural properties, validated synthesis routes, and characterization protocols for research applications.[3][4]
Molecular Identity & Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should verify incoming raw materials against these calculated and experimental constants.
| Property | Value | Notes |
| IUPAC Name | (2E)-3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid | Trans-isomer is the thermodynamic product.[1][3] |
| CAS Number | 1484571-14-3 | Primary identifier for procurement. |
| Precursor CAS | 286474-59-7 | Refers to the aldehyde (6-Chloro-2-fluoro-3-methylbenzaldehyde).[1][3][5] |
| Exact Mass | 214.020 g/mol | Monoisotopic mass (³⁵Cl).[3] |
| Heavy Atom Count | 14 | - |
| CLogP (Predicted) | ~2.8 - 3.1 | Increased lipophilicity vs. cinnamic acid due to Cl/Me.[1][3] |
| H-Bond Donors | 1 | Carboxylic acid moiety.[1][3][6] |
| H-Bond Acceptors | 2 | Carbonyl oxygen, Fluorine.[1][3][7][8] |
SMILES String: CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F
Structural Analysis & Stereochemistry
The molecule features a trisubstituted benzene ring attached to an acrylic acid tail.[3] The steric crowding is significant due to the 2-Fluoro and 6-Chloro substituents flanking the vinyl attachment point (C1).[1]
-
Conformation: The (E)-isomer (trans) is the dominant stable form.[3] The steric bulk of the ortho-substituents (2-F, 6-Cl) forces the phenyl ring to twist slightly out of planarity with the alkene system to minimize repulsion, potentially reducing conjugation efficiency compared to unsubstituted cinnamic acid.[1][3]
-
Electronic Effects:
-
2-Fluoro: Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but offering metabolic protection against hydroxylation at the C2 position.[1][3]
-
6-Chloro: Provides steric bulk and lipophilicity; often used to fill hydrophobic pockets in target protein binding sites.[1][3]
-
Figure 1: Structural connectivity and functional role of substituents.
Synthesis Protocol: Knoevenagel Condensation
While Heck coupling is possible, the Knoevenagel condensation is the preferred laboratory method for this derivative because it avoids expensive palladium catalysts and tolerates the heavy halogenation of the starting aldehyde.[3]
Reaction Overview: Condensation of 6-Chloro-2-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base (pyridine) and decarboxylation.[1][3]
Materials:
-
Reactant A: 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) [CAS: 286474-59-7][1][3][9]
-
Reactant B: Malonic acid (1.5 eq)
-
Solvent/Base: Pyridine (anhydrous)
-
Catalyst: Piperidine (catalytic amount, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10 mmol of Reactant A in 15 mL of pyridine.
-
Addition: Add 15 mmol of Malonic acid and 1 mmol of Piperidine.
-
Reflux (Causality): Heat the mixture to 80–100°C for 4–6 hours.
-
Quench: Cool the reaction mixture to room temperature and pour slowly into ice-cold HCl (100 mL, 2M).
-
Why: Acidification protonates the pyridine salt of the product, precipitating the free cinnamic acid derivative.[3]
-
-
Isolation: Filter the resulting white/off-white precipitate.[1][3] Wash with cold water to remove residual pyridine/malonic acid.[3]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Figure 2: Knoevenagel synthesis pathway for the target molecule.[1][3]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral features must be observed.
¹H NMR (400 MHz, DMSO-d₆) - Predicted:
-
Carboxylic Acid (-COOH): δ 12.0–13.0 ppm (Broad singlet, 1H).[3]
-
Alkene Protons (Trans):
-
Aromatic Protons:
-
Methyl Group: δ 2.3–2.4 ppm (Singlet, 3H).[3]
Mass Spectrometry (LC-MS):
-
Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.[1][3]
-
Molecular Ion [M-H]⁻: 213.0 m/z.[3]
-
Isotope Pattern: A distinct M and M+2 peak (3:1 ratio) should be visible due to the Chlorine-35/37 isotopes.[3]
Pharmaceutical Utility & R&D Context
This molecule is rarely a final drug but serves as a critical bioisostere scaffold.[3]
-
Metabolic Stability: The strategic placement of Fluorine at C2 and Chlorine at C6 blocks common metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[3]
-
Enzyme Inhibition: Substituted cinnamic acids are frequent pharmacophores for inhibiting enzymes like Aldose Reductase (diabetes complications) or Integrase (HIV).[3] The 2,6-halogenation pattern forces the side chain into a specific torsion angle, potentially locking the molecule into a bioactive conformation.[3]
References
-
PubChem. (2025).[3][10] Compound Summary: 6-Chloro-2-fluoro-3-methylcinnamic acid (CAS 1484571-14-3).[1][2][3] National Library of Medicine.[3] [Link]
-
Dushinsky, R., et al. (1948).[3] The Synthesis of Cinnamic Acid Derivatives.[3][4][6][11][12] Journal of the American Chemical Society.[3] (General methodology for Knoevenagel condensation).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. parchem.com [parchem.com]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Chloro-2-fluoro-3-methylbenzaldehyde | 286474-59-7 [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. prepchem.com [prepchem.com]
- 8. 2-Fluoro-6-methoxycinnamic acid | C10H9FO3 | CID 53401642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 286474-59-7|6-Chloro-2-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 3-Methylcinnamic acid | C10H10O2 | CID 2063448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
